![molecular formula C13H14N6O B3125256 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine CAS No. 321998-15-6](/img/structure/B3125256.png)

3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine

Vue d'ensemble

Description

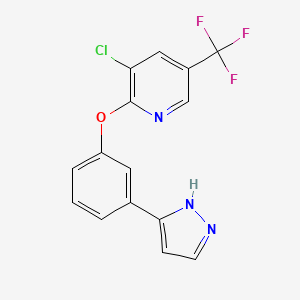

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a triazole ring, a methoxyphenyl group, and an amine group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrazole and triazole rings in the molecule could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could impact the compound’s solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Antifungal Potential

Compounds with the structural features of 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine have been synthesized and evaluated for their biological activities. For example, derivatives incorporating 1,2,4-triazole and pyrazole rings have shown promising prospects due to their chemical versatility and significant pharmacological potential. The creation of condensed systems involving 1,2,4-triazole is scientifically attractive, offering the possibility of interacting with various biological targets. Molecular docking studies of synthesized compounds have indicated a potential effect on the activity of 14α-demethylase lanosterol, suggesting their importance in studying antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antioxidant and Enzyme Inhibitory Activities

Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and assessed for their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials, suggesting their utility in developing treatments for conditions associated with oxidative stress and diabetes. The combination of DFT calculations, molecular dynamics simulations, and evaluation of drug likeness parameters provided insights into the reactive properties of these compounds, further highlighting their pharmaceutical applications (Pillai et al., 2019).

Antimicrobial Agents

New series of compounds integrating 1,2,4-triazole, pyrazole, and thiadiazole rings have been synthesized and tested for their antimicrobial efficacy. Certain derivatives exhibited marked inhibition of bacterial and fungal growth, nearly equal to standard treatments. This suggests the significant potential of these compounds in developing new antimicrobial agents, with specific substitutions on the thiadiazole ring influencing their activity profiles (Reddy, Rao, Kumar, & Nagaraj, 2010).

Corrosion Inhibition

Benzimidazole derivatives, structurally related to 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine, have been evaluated as corrosion inhibitors for mild steel in HCl solution. These studies indicate that such compounds can effectively protect metal surfaces from corrosion, demonstrating their potential industrial applications in material preservation and maintenance (Yadav, Behera, Kumar, & Sinha, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[5-(4-methoxyphenyl)pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-9-16-17-13(18(9)14)19-12(7-8-15-19)10-3-5-11(20-2)6-4-10/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVLEDMERRYNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)N2C(=CC=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

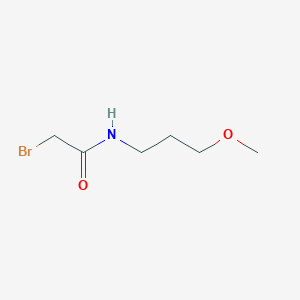

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)

![1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3125234.png)

![1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3125244.png)

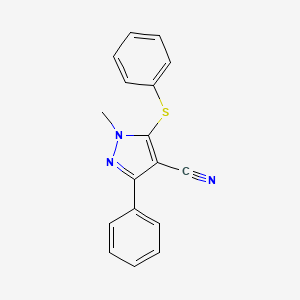

![1-methyl-5-[(2-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125270.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125273.png)

![methyl 2-{[1-methyl-4-({[(4-methylbenzyl)oxy]imino}methyl)-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B3125275.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B3125280.png)